Esmolol Acid

Description

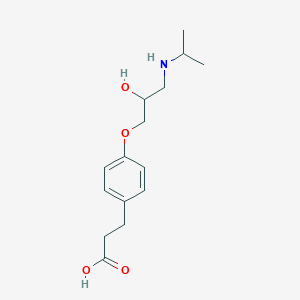

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSCWPMGTDPATI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001809 |

Source

|

| Record name | 3-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81148-15-4 |

Source

|

| Record name | Esmolol acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81148-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Als 8123 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081148154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESMOLOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0SM48N856 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Esmolol Acid from Esmolol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Metabolite Synthesis

In the landscape of pharmaceutical sciences, the parent drug seldom tells the whole story. The journey of a therapeutic agent through the body is one of transformation, yielding metabolites that can range from inert to potently active or even toxic. Esmolol, an ultra-short-acting cardioselective β-1 adrenergic antagonist, is a paradigmatic case.[1] Its therapeutic efficacy is defined by its rapid metabolism to its primary acid metabolite, Esmolol Acid (ASL 8123).[2][3] Understanding and controlling the synthesis of Esmolol Acid from its parent hydrochloride salt is not merely an academic exercise; it is a critical requirement for drug development professionals. This synthesis is essential for creating analytical standards for impurity profiling, conducting toxicological assessments, and exploring the metabolite's own pharmacological activity.[2] This guide provides a comprehensive, scientifically-grounded framework for this pivotal chemical transformation.

Part 1: Theoretical Framework of Esmolol Hydrolysis

The conversion of Esmolol hydrochloride to Esmolol Acid is fundamentally an ester hydrolysis reaction. Esmolol's structure features a methyl ester group that is susceptible to cleavage, yielding a carboxylic acid and methanol.[3] This reaction is the cornerstone of its rapid in-vivo clearance, catalyzed by esterases in red blood cells, which results in a biological half-life of approximately 9 minutes.[4][5] In the laboratory, this transformation can be efficiently achieved through chemical means, primarily via acid- or base-catalyzed hydrolysis.

The choice between an acid or base-catalyzed pathway is a critical experimental decision driven by factors such as desired reaction kinetics, potential side reactions, and the ease of product purification.

-

Acid-Catalyzed Hydrolysis : This pathway involves the protonation of the ester's carbonyl oxygen, which renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This method is generally effective but can sometimes require elevated temperatures, which may promote degradation impurities if not carefully controlled.[]

-

Base-Mediated Hydrolysis (Saponification) : This is often a more rapid and irreversible process. A hydroxide ion (from a base like NaOH or KOH) acts as the nucleophile, directly attacking the ester's carbonyl carbon. The reaction initially forms a carboxylate salt, which must be subsequently protonated in an acidic workup step to yield the final carboxylic acid product.

The general chemical transformation is illustrated below:

Caption: Chemical conversion of Esmolol to Esmolol Acid via hydrolysis.

Part 2: Synthetic Workflow and Experimental Protocols

A robust synthetic strategy encompasses not only the core reaction but also meticulous purification and rigorous characterization. The following workflow provides a high-level overview of the process from starting material to a validated final product.

Caption: General experimental workflow for Esmolol Acid synthesis.

Protocol 2.1: Base-Mediated Hydrolysis (Saponification)

This protocol is often preferred for its efficiency and irreversibility. The key is the final acidification step to precipitate the product.

Step-by-Step Methodology:

-

Dissolution: Dissolve Esmolol hydrochloride (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water in a round-bottom flask equipped with a magnetic stirrer. The volume should be sufficient to ensure complete dissolution.

-

Base Addition: Prepare a 2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Add the basic solution dropwise to the stirred Esmolol solution (approx. 2.0-3.0 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the hydrolysis using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting material is consumed. Gentle heating (e.g., 40-50°C) can be applied to accelerate the reaction if necessary.[]

-

Solvent Removal: Once the reaction is complete, remove any organic solvent (methanol or THF) under reduced pressure using a rotary evaporator.

-

Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add a 1 M hydrochloric acid (HCl) solution dropwise with vigorous stirring. The Esmolol Acid will begin to precipitate as a white solid. Continue adding acid until the pH of the solution is acidic (pH ~3-4).

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the collected solid under vacuum to yield crude Esmolol Acid.

Causality and Rationale:

-

Choice of Base: NaOH or KOH are strong bases that provide a high concentration of hydroxide ions to drive the saponification efficiently.

-

pH Adjustment: The acidification step is critical. Esmolol Acid is a carboxylic acid and is soluble in its deprotonated (carboxylate) form in basic solution. Lowering the pH protonates the carboxylate, significantly reducing its aqueous solubility and causing it to precipitate.[7]

Protocol 2.2: Acid-Catalyzed Hydrolysis

This protocol offers an alternative pathway, avoiding the large pH swings of the saponification method.

Step-by-Step Methodology:

-

Dissolution: Dissolve Esmolol hydrochloride (1.0 eq) in a mixture of water and a co-solvent like acetonitrile.

-

Acid Addition: Add a strong acid, such as 2 M hydrochloric acid or sulfuric acid, to the solution.

-

Heating: Heat the reaction mixture to reflux (e.g., 80-100°C) with stirring.

-

Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until completion. Acid-catalyzed hydrolysis is an equilibrium process, but the large excess of water drives it toward the products.

-

Cooling and Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to maximize the precipitation of Esmolol Acid hydrochloride.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Causality and Rationale:

-

Reflux Conditions: The activation energy for acid-catalyzed hydrolysis is higher than for base-mediated hydrolysis, necessitating thermal energy to achieve a reasonable reaction rate.[]

-

Product Form: In this protocol, the product is often isolated as its hydrochloride salt, given the acidic conditions.

Part 3: Purification and Quality Control

Obtaining a highly pure sample of Esmolol Acid is paramount for its use as an analytical standard.

Purification by Recrystallization

Recrystallization is the most common method for purifying the crude Esmolol Acid.

-

Solvent Selection: Choose a solvent system in which Esmolol Acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on its known properties, a mixture of methanol and water, or ethanol and water, is a promising starting point.[8]

-

Procedure: Dissolve the crude solid in a minimal amount of the hot solvent system. If colored impurities are present, a small amount of activated carbon can be added, followed by hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the pure crystals by vacuum filtration and dry thoroughly.

Analytical Characterization and Data

The identity and purity of the synthesized Esmolol Acid must be confirmed. HPLC is the principal technique for assessing purity, while mass spectrometry and NMR confirm the structure.[7]

Table 1: Key Characterization Data for Esmolol Acid

| Parameter | Expected Value | Reference |

| Chemical Formula | C₁₅H₂₃NO₄ | [2] |

| Molecular Weight | 297.35 g/mol (as free acid) | [9] |

| Melting Point | 200-202°C | [8] |

| Mass Spec (Protonated) | m/z 296.4 [M+H]⁺ | [7] |

| UV λmax | 222 nm | [2] |

Exemplar HPLC Method for Purity Assessment

A stability-indicating RP-HPLC method is crucial for separating Esmolol Acid from the parent drug and other potential degradation products.[10][11]

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10][11]

-

Mobile Phase: A gradient or isocratic system of Acetonitrile and a buffered aqueous phase (e.g., 0.01N Potassium dihydrogen orthophosphate, pH adjusted to 4.8).[11]

-

Flow Rate: 1.0 - 2.0 mL/min[7]

Under these conditions, Esmolol Acid, being more polar, will typically have a shorter retention time than Esmolol. This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.

References

-

Quon, C. Y., & Mai, K. (1988). Biochemical properties of blood esmolol esterase. Drug Metabolism and Disposition, 16(3), 435-439. Available at: [Link] [Accessed 14 January 2026].

-

Duan, D. D., et al. (2012). Analysis of species-dependent hydrolysis and protein binding of esmolol enantiomers. Chirality, 24(1), 55-61. Available at: [Link] [Accessed 14 January 2026].

-

Patsnap Synapse. What is the mechanism of Esmolol Hydrochloride?. [online] Available at: [Link] [Accessed 14 January 2026].

-

Hodgens, A., & Sharman, T. (2023). Esmolol. In: StatPearls. StatPearls Publishing. Available at: [Link] [Accessed 14 January 2026].

-

Duan, D., et al. (2012). Analysis of species-dependent hydrolysis and protein binding of esmolol enantiomers. ResearchGate. [online] Available at: [Link] [Accessed 14 January 2026].

-

Raju, N. A., & Rao, K. V. (2011). Extractive spectrophotometric Methods for Determination of Esmolol Hydrochloride Using Acidic Triphenylmethane Dyes. Asian Journal of Research in Chemistry, 4(9), 1459-1462. Available at: [Link] [Accessed 14 January 2026].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 104769, Esmolol Hydrochloride. [online] Available at: [Link] [Accessed 14 January 2026].

-

Gorczynski, R. J. (1985). Pharmacology and pharmacokinetics of esmolol. Journal of Clinical Pharmacology, 25(6 Suppl), S8-S15. Available at: [Link] [Accessed 14 January 2026].

-

Kumar, S., et al. (2016). Spectrophotometric determination of esmolol hydrochloride using analytical reagents. International Journal of Applied and Advanced Scientific Research, 1(1), 123-128. Available at: [Link] [Accessed 14 January 2026].

-

Sahadev Reddy, M., et al. (2016). Structural identification and characterization of impurities in Esmolol hydrochloride. Der Pharma Chemica, 8(4), 296-300. Available at: [Link] [Accessed 14 January 2026].

- Google Patents. CN1217320A - Process for synthesizing and refining esmolol hydrochloride.

- Google Patents. CN1074763C - Process for synthesizing and refining esmolol hydrochloride.

- Google Patents. CN117209387B - A kind of esmolol hydrochloride salt formation and purification process.

-

Kanithi, S., et al. (2021). A Validated Stability-Indicating RP-HPLC Method for Determination of Esmolol Hydrochloride and its Related Impurities. International Journal of Pharmaceutical Sciences and Research, 12(11), 6016-6027. Available at: [Link] [Accessed 14 January 2026].

-

Kanithi, S., et al. (2020). A Validated Stability-Indicating RP-HPLC Method for Determination of Esmolol Hydrochloride and its Related Impurities. International Journal of Pharmaceutical Sciences and Research. [online] Available at: [Link] [Accessed 14 January 2026].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 59768, Esmolol. [online] Available at: [Link] [Accessed 14 January 2026].

Sources

- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis of species-dependent hydrolysis and protein binding of esmolol enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Esmolol Hydrochloride? [synapse.patsnap.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. ESMOLOL ACID CAS#: [chemicalbook.com]

- 9. Esmolol | C16H25NO4 | CID 59768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijpsr.com [ijpsr.com]

- 11. ijpsr.com [ijpsr.com]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Esmolol Acid (ASL-8123)

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Esmolol is a well-established, ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its clinical utility is defined by its rapid metabolism via erythrocyte esterases into a primary acid metabolite, ASL-8123 (Esmolol Acid), and methanol.[1][3][4][5] While the parent drug, esmolol, has a half-life of approximately nine minutes, its metabolite, ASL-8123, persists significantly longer, with a half-life of about 3.7 hours.[6] This extended presence necessitates a thorough understanding of the metabolite's own pharmacological activity. This guide provides a comprehensive, in-depth analysis of the in vitro mechanism of action of Esmolol Acid (ASL-8123), focusing on its direct interaction with beta-adrenergic receptors and the subsequent impact on downstream signaling pathways. We will detail the core experimental protocols required to characterize this mechanism, offering both procedural steps and the scientific rationale behind them.

Core Pharmacological Profile: Receptor Interaction and Potency

The fundamental mechanism of action for any beta-blocker is its direct interaction with beta-adrenergic receptors. For ASL-8123, in vitro studies have definitively characterized it as a competitive beta-adrenoceptor antagonist.[7][8]

Receptor Affinity and Competitive Antagonism

The primary measure of a competitive antagonist's potency in functional assays is the pA2 value. This value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. In vitro experiments using isolated guinea pig right atria, a classic model for assessing beta-1 adrenergic responses, have established a pA2 value for ASL-8123 of 3.73 ± 0.07 .[4][7]

This finding confirms that ASL-8123 competitively inhibits the effects of beta-agonists like isoproterenol at the receptor level.[4] However, the potency of this interaction is substantially lower than that of its parent compound. Direct comparisons indicate that ASL-8123 is approximately 1,600 to 1,900 times less potent than esmolol as a beta-adrenoceptor antagonist.[7]

Intrinsic Sympathomimetic Activity (ISA)

Some beta-blockers also exhibit partial agonist activity, a property known as ISA. This can be observed as a slight stimulation of the receptor in the absence of a full agonist. Rigorous in vitro testing on isolated guinea pig right atria demonstrated that ASL-8123 exhibits no agonist-like activity at concentrations ranging from 3 x 10⁻⁵ M to 1 x 10⁻² M.[7] This classifies ASL-8123 as a pure antagonist at the beta-adrenoceptor.

Summary of Pharmacological Data

The key in vitro pharmacological parameters for ASL-8123 are summarized below.

| Parameter | Value | Tissue Model | Significance | Reference |

| Antagonist Potency (pA2) | 3.73 ± 0.07 | Isolated Guinea Pig Right Atria | Quantifies the functional potency of competitive antagonism at the beta-receptor. | [7] |

| Relative Potency | ~1,600-1,900x less potent than Esmolol | Isolated Guinea Pig Right Atria | Establishes ASL-8123 as a weak beta-blocker compared to its parent drug. | [7] |

| Intrinsic Sympathomimetic Activity (ISA) | None Observed | Isolated Guinea Pig Right Atria | Confirms ASL-8123 is a pure antagonist without partial agonist effects. | [7] |

Mechanism of Action: Downstream Signaling Pathway

The physiological effects of beta-blockers stem from their ability to interrupt the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by catecholamines like epinephrine and norepinephrine.

The Beta-1 Adrenergic Receptor Cascade

Beta-1 adrenergic receptors are predominantly coupled to the stimulatory G-protein, Gs. The binding of an agonist (e.g., isoproterenol) triggers a conformational change in the receptor, leading to the activation of Gs. The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).[9] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to increased heart rate (chronotropy) and contractility (inotropy).

Caption: Beta-1 adrenergic receptor signaling and the inhibitory point of ASL-8123.

ASL-8123: Inhibition of the Signaling Cascade

As a competitive antagonist, ASL-8123 binds to the beta-1 adrenergic receptor at the same site as endogenous catecholamines or synthetic agonists but does not activate it. By occupying the receptor, it physically prevents agonist binding. This blockade directly inhibits the activation of the Gs protein and, consequently, prevents the stimulation of adenylyl cyclase. The result is an attenuation of agonist-induced cAMP production, leading to a blunting of the physiological response. This is the core mechanism by which ASL-8123 functionally antagonizes the positive chronotropic effects of isoproterenol in isolated atrial preparations.[4]

Key In Vitro Experimental Methodologies

To fully characterize the mechanism of action of a compound like ASL-8123, a series of well-defined in vitro assays are required. The following protocols provide a blueprint for these essential experiments.

Workflow: From Receptor Binding to Functional Antagonism

The logical flow of an in vitro investigation is to first confirm binding at the molecular target and then to measure the functional consequence of that binding in a cellular or tissue system.

Caption: Logical workflow for the in vitro characterization of ASL-8123.

Protocol 1: Competitive Radioligand Binding Assay

-

Expertise & Causality: This assay directly measures the affinity of ASL-8123 for the beta-adrenergic receptor. By using membranes from a tissue rich in the target receptor (e.g., rat heart ventricles) and a radiolabeled antagonist ([³H]CGP-12177 is a good choice as it is a hydrophilic, non-selective antagonist), we can quantify how effectively ASL-8123 displaces the radioligand.[10] This provides the dissociation constant (Ki), a direct measure of binding affinity.

-

Methodology:

-

Membrane Preparation: Homogenize fresh or frozen rat ventricular tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g) and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Incubation: In a 96-well plate, combine:

-

Assay Buffer (Tris-HCl with MgCl₂).

-

A fixed concentration of [³H]CGP-12177 (typically at or below its Kd).

-

Increasing concentrations of unlabeled ASL-8123 (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

A fixed amount of membrane protein (e.g., 20-50 µg).

-

-

Non-Specific Binding: Include control wells containing a high concentration of a potent unlabeled beta-blocker (e.g., 10 µM propranolol) to determine non-specific binding.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the log concentration of ASL-8123. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of ASL-8123 that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional Antagonism in Isolated Atria (Schild Analysis)

-

Expertise & Causality: This ex vivo assay provides a functional measure of antagonism (pA2) in a physiologically relevant system. It directly tests the ability of ASL-8123 to inhibit the chronotropic (rate-increasing) effect of a beta-agonist on spontaneously beating heart tissue. The Schild analysis is the gold standard for confirming competitive antagonism.[7]

-

Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and immediately excise the heart. Isolate the right atrium and mount it in an organ bath containing oxygenated (95% O₂/5% CO₂) Krebs-Henseleit solution at 37°C.

-

Transducer Setup: Connect the atrium to an isometric force transducer to record the rate of spontaneous contractions. Allow the tissue to equilibrate for at least 60 minutes.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for a beta-agonist, typically isoproterenol. Add increasing concentrations of isoproterenol to the bath and record the steady-state heart rate at each concentration.

-

Antagonist Incubation: Wash the tissue thoroughly and allow it to return to its baseline rate. Add a fixed concentration of ASL-8123 to the bath and allow it to incubate for a set period (e.g., 30-45 minutes).

-

Shifted Agonist Curve: In the continued presence of ASL-8123, repeat the cumulative concentration-response curve for isoproterenol.

-

Repeat: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of ASL-8123.

-

Data Analysis: Calculate the concentration ratio (CR) for each concentration of ASL-8123. The CR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence. Construct a Schild plot by graphing log(CR-1) on the y-axis versus the negative log of the molar concentration of ASL-8123 on the x-axis. The x-intercept of the linear regression of this plot is the pA2 value. A slope not significantly different from 1.0 is indicative of competitive antagonism.

-

Concluding Insights for the Drug Development Professional

The in vitro pharmacological profile of Esmolol Acid (ASL-8123) is clear: it is a weak, competitive beta-adrenoceptor antagonist with no intrinsic sympathomimetic activity . Its mechanism relies on the direct, reversible blockade of beta-1 adrenergic receptors, thereby preventing the downstream activation of adenylyl cyclase and subsequent cAMP-mediated signaling.

For drug development and clinical application, this characterization is critical. While ASL-8123 is far less potent than its parent drug, esmolol, its significantly longer half-life implies that it can accumulate, particularly in patients with compromised renal function.[11] The weak beta-blocking activity of ASL-8123 could, therefore, contribute to the overall therapeutic effect or potential side effects in such populations. A complete understanding of this metabolite's activity ensures a more accurate and comprehensive safety and efficacy profile for the parent drug, esmolol. Future in vitro investigations could further refine this profile by assessing its selectivity against beta-2 and beta-3 adrenergic receptor subtypes and exploring potential off-target interactions at clinically relevant concentrations.

References

-

Shaffer, J.E., Quon, C.Y., and Gorczynski, R.J. β-adrenoreceptor antagonist potency and pharmacodynamics of ASL-8123, the primary acid metabolite of esmolol. J Cardiovasc Pharmacol. 1988 Feb;11(2):187-92. [Link]

-

Sumita, S., et al. Metabolic Fate of Esmolol. J-Stage. 1993;16(5):717-728. [Link]

-

Medscape. Brevibloc (esmolol) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

Wikipedia. Esmolol. Wikipedia. [Link]

-

Baker, J. G., et al. Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB J. 2011 Nov;25(11):3905-14. [Link]

-

Hattori, Y., et al. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats. J Cardiovasc Pharmacol. 1989 Dec;14(6):859-65. [Link]

-

Saljoughian, M. Esmolol. StatPearls. 2023. [Link]

-

PharmaCompass. Esmolol. PharmaCompass.com. [Link]

-

Abdel-Rehim, M., et al. Simultaneous determination of the enantiomers of esmolol and its acid metabolite in human plasma by reversed phase liquid chromatography with solid-phase extraction. J Liq Chromatogr Relat Technol. 2002;25(19):3037-3051. [Link]

-

CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]

-

Gorczynski, R.J., et al. Pharmacology of ASL-8052, a novel beta-adrenergic receptor antagonist with an ultrashort duration of action. J Cardiovasc Pharmacol. 1983 Sep-Oct;5(5):868-75. [Link]

-

Lymperopoulos, A., et al. Beta-blockers: Historical Perspective and Mechanisms of Action. Rev Esp Cardiol (Engl Ed). 2019 Oct;72(10):853-862. [Link]

-

Post, S.R., et al. An enzymatic fluorometric assay for adenylate cyclase activity. Anal Biochem. 1995 Mar 1;225(2):251-7. [Link]

-

Sunahara, R.K., et al. Adenylyl and guanylyl cyclase assays. Curr Protoc Pharmacol. 2005 Oct;Chapter 2:Unit 2.2. [Link]

-

Flaherty, J.F., et al. Pharmacokinetics of esmolol and ASL-8123 in renal failure. Clin Pharmacol Ther. 1989 Mar;45(3):321-7. [Link]

Sources

- 1. Esmolol - Wikipedia [en.wikipedia.org]

- 2. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolic Fate of Esmolol [jstage.jst.go.jp]

- 4. caymanchem.com [caymanchem.com]

- 5. Esmolol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. reference.medscape.com [reference.medscape.com]

- 7. Beta-adrenoreceptor antagonist potency and pharmacodynamics of ASL-8123, the primary acid metabolite of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of esmolol and ASL-8123 in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Player: A Technical Guide to the Biological Activity of Esmolol's Primary Metabolite, ASL-8123

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the biological activity of ASL-8123, the primary and pharmacologically active metabolite of the ultra-short-acting beta-blocker, esmolol. While esmolol's rapid-on, rapid-off profile is well-characterized, a comprehensive understanding of its metabolite is critical for a complete safety and efficacy assessment, particularly in specific patient populations. This document moves beyond a cursory overview to deliver detailed mechanistic insights, field-proven experimental methodologies, and the clinical implications of ASL-8123's unique pharmacokinetic and pharmacodynamic profile.

Introduction: The Significance of a Metabolite's Tale

Esmolol, a cardioselective beta-1 adrenergic antagonist, is prized in critical care for its titratability, a direct consequence of its rapid hydrolysis by red blood cell esterases.[1][2] This metabolic pathway, however, yields a significant and longer-lasting compound: ASL-8123. The rationale for this deep dive into ASL-8123 is rooted in a fundamental principle of drug development: a drug's story does not end with its parent form. Metabolites can possess their own biological activities, influencing both the therapeutic window and the adverse effect profile. For a drug like esmolol, administered intravenously and often to critically ill patients with potential organ dysfunction, understanding the complete pharmacology of its metabolic products is not merely academic—it is a clinical necessity.

The Genesis of ASL-8123: A Rapid Transformation

The formation of ASL-8123 is a direct result of esmolol's designed lability. The ester linkage in esmolol is the key to its ultra-short half-life, making it a substrate for esterases present in the cytosol of erythrocytes.[3][4] This enzymatic action rapidly cleaves the ester bond, yielding the acid metabolite, ASL-8123, and methanol.[5]

Figure 1: Metabolic pathway of esmolol to ASL-8123.

Pharmacodynamic Profile: A Faint Echo of the Parent Compound

The primary biological activity of ASL-8123 is its interaction with beta-adrenoceptors. However, its potency is significantly attenuated compared to esmolol.

Beta-Adrenoceptor Antagonism: A Weak but Present Effect

ASL-8123 is a weak competitive antagonist at beta-adrenoceptors.[1] In vitro studies have demonstrated its ability to inhibit the positive chronotropic effects of isoproterenol in isolated guinea pig right atria.[1] The potency of this antagonism is considerably lower than that of esmolol, with estimates suggesting it is approximately 1,600 to 1,900 times less potent than its parent compound.[1]

Beta-1 vs. Beta-2 Selectivity: A Non-Selective Profile

While esmolol is characterized by its cardioselectivity (beta-1 selectivity), its primary metabolite, ASL-8123, does not share this trait. Studies have shown that ASL-8123 has a very low and nonselective affinity for both beta-1 and beta-2 adrenoceptor subtypes.[6] This lack of selectivity, although in the context of overall weak beta-blocking activity, is a crucial distinction from the parent drug.

Intrinsic Sympathomimetic and Membrane Stabilizing Activities: A Notable Absence

Similar to esmolol, ASL-8123 does not possess intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity (MSA).[1][4] The absence of ISA means that it does not cause partial agonist activity at the beta-adrenoceptor, a property that can influence the hemodynamic effects of some beta-blockers. The lack of MSA indicates it does not have local anesthetic-like effects on cardiac cell membranes.

| Property | Esmolol | ASL-8123 |

| Primary Activity | Beta-1 selective adrenoceptor antagonist | Weak, non-selective beta-adrenoceptor antagonist |

| Potency | High | Low (1,600-1,900 times less than esmolol)[1] |

| Beta-1/Beta-2 Selectivity | Selective for Beta-1[6] | Non-selective[6] |

| Intrinsic Sympathomimetic Activity (ISA) | Absent[4] | Absent[1] |

| Membrane Stabilizing Activity (MSA) | Absent[4] | Absent[1] |

Table 1: Comparative Pharmacodynamic Properties of Esmolol and ASL-8123.

Experimental Protocols for Assessing Biological Activity

The characterization of ASL-8123's beta-blocking activity has been established through both in vitro and in vivo models. The following protocols outline the foundational experimental designs employed in this assessment.

In Vitro Assessment: The Isolated Guinea Pig Atria Model

This classic pharmacological preparation is instrumental in determining the direct effects of a substance on cardiac tissue, independent of systemic physiological responses.

Objective: To determine the beta-adrenoceptor antagonist potency of ASL-8123.

Methodology:

-

Tissue Preparation:

-

Male Hartley guinea pigs are euthanized by a humane method.

-

The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution.

-

The right atrium is dissected free and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

The atrial tissue is connected to an isometric force transducer to record the spontaneous heart rate.

-

-

Experimental Procedure (Schild Analysis):

-

A cumulative concentration-response curve to the beta-agonist isoproterenol is established to determine the baseline chronotropic response.

-

The tissue is washed and allowed to equilibrate.

-

A fixed concentration of ASL-8123 is added to the organ bath and allowed to incubate.

-

A second cumulative concentration-response curve to isoproterenol is then generated in the presence of ASL-8123.

-

This process is repeated with increasing concentrations of ASL-8123.

-

-

Data Analysis:

-

The dose-ratio for each concentration of ASL-8123 is calculated (the ratio of the EC50 of isoproterenol in the presence and absence of the antagonist).

-

A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of ASL-8123.

-

The pA2 value, a measure of antagonist potency, is determined from the x-intercept of the Schild regression line.[1]

-

Figure 2: Workflow for in vitro assessment of ASL-8123 beta-blocking activity.

In Vivo Assessment: The Anesthetized Dog Model

This model allows for the evaluation of the compound's effects within a complete physiological system, providing insights into its influence on hemodynamics.

Objective: To assess the in vivo beta-adrenoceptor antagonist activity of ASL-8123.

Methodology:

-

Animal Preparation:

-

Mongrel dogs of either sex are anesthetized with an appropriate agent (e.g., pentobarbital sodium).

-

The animals are ventilated mechanically.

-

Catheters are placed in a femoral artery for blood pressure measurement and in a femoral vein for drug administration.

-

ECG leads are placed to monitor heart rate.

-

-

Experimental Procedure (Isoproterenol Challenge):

-

A baseline heart rate and blood pressure are recorded.

-

A bolus injection of isoproterenol is administered to elicit a tachycardic and hypotensive response.

-

ASL-8123 is administered via intravenous infusion.

-

The isoproterenol challenge is repeated at set intervals during and after the ASL-8123 infusion.

-

-

Data Analysis:

-

The percentage inhibition of the isoproterenol-induced tachycardia and hypotension is calculated at each time point.

-

The dose-response relationship for ASL-8123's beta-blocking effects is determined.[7]

-

Figure 3: Workflow for in vivo assessment of ASL-8123 beta-blocking activity.

Pharmacokinetic Profile: A Tale of Two Half-Lives

The pharmacokinetic profiles of esmolol and ASL-8123 are markedly different and are central to the clinical considerations of esmolol use.

| Parameter | Esmolol | ASL-8123 |

| Half-life | ~9 minutes[8] | ~3.7 hours[9] |

| Metabolism | Rapid hydrolysis by red blood cell esterases[3][4] | Primarily renal excretion[10] |

| Elimination | Primarily metabolic | Renal[10] |

Table 2: Comparative Pharmacokinetic Properties of Esmolol and ASL-8123.

The short half-life of esmolol allows for its rapid titration. In contrast, ASL-8123 has a significantly longer half-life and is cleared by the kidneys. This disparity has profound clinical implications.

Clinical Significance: The Impact of Renal Function

The renal elimination of ASL-8123 makes its accumulation a significant concern in patients with renal impairment.[10] In individuals with end-stage renal disease, the half-life of ASL-8123 can be prolonged by more than tenfold.[10] While the beta-blocking activity of ASL-8123 is weak, its accumulation to high plasma concentrations could potentially lead to clinically significant beta-blockade, especially in a patient population that is often hemodynamically fragile.

Clinical Monitoring Considerations for Patients with Renal Impairment Receiving Esmolol:

-

Continuous Hemodynamic Monitoring: Close monitoring of heart rate and blood pressure is crucial.[9]

-

Assessment for Signs of Beta-Blockade: Be vigilant for excessive bradycardia or hypotension that may be disproportionate to the esmolol dose.

-

No Specific Dose Adjustment for Esmolol, but Caution is Warranted: While current guidelines do not mandate a dose adjustment of esmolol in renal impairment, an awareness of potential metabolite accumulation is essential for safe use.[2]

Analytical Methodology: Quantifying ASL-8123

The quantification of ASL-8123 in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a standard method for this purpose.[7]

Principle of HPLC for ASL-8123 Quantification:

-

Sample Preparation: Plasma or urine samples are typically subjected to protein precipitation to remove interfering macromolecules.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase is used to separate ASL-8123 from other components in the sample based on its physicochemical properties.

-

Detection: A detector, often a UV detector or a mass spectrometer, is used to identify and quantify the eluted ASL-8123.

Conclusion: An Integrated View of Esmolol Therapy

A thorough understanding of the biological activity of ASL-8123 is indispensable for the optimal and safe use of esmolol. While its beta-blocking potency is substantially lower than its parent compound, its non-selective nature and prolonged half-life, particularly in the context of renal impairment, necessitate its consideration in the overall risk-benefit assessment of esmolol therapy. This guide provides the foundational knowledge for researchers and clinicians to appreciate the complete pharmacological picture of esmolol, moving beyond the immediate effects of the parent drug to a more nuanced understanding of its metabolic fate and clinical implications.

References

-

Shaffer, J. E., Quon, C. Y., & Gorczynski, R. J. (1988). Beta-adrenoreceptor antagonist potency and pharmacodynamics of ASL-8123, the primary acid metabolite of esmolol. Journal of cardiovascular pharmacology, 11(2), 187–192. [Link]

-

Food and Drug Administration. (2021). Esmolol Hydrochloride in Water for Injection Label. [Link]

-

Flaherty, J. F., Wong, B., LaFollette, G., Warnock, D. G., Hulse, J. D., & Gambertoglio, J. G. (1989). Pharmacokinetics of esmolol and ASL-8123 in renal failure. Clinical pharmacology and therapeutics, 45(3), 321–327. [Link]

-

Jahn, P., Eckrich, B., Schneidrowski, B., Volz-Zang, C., Schulte, B., Mutschler, E., & Palm, D. (1995). Beta 1-adrenoceptor subtype selective antagonism of esmolol and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor. Arzneimittel-Forschung, 45(5), 536–541. [Link]

-

Esmolol. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

-

Wiener, N. (1988). Controlled beta-receptor blockade with esmolol and flestolol. Journal of clinical pharmacology, 28(8), 715–721. [Link]

-

Sum, C. Y., & Yacobi, A. (1984). Metabolism and urinary excretion of esmolol in humans. Drug metabolism and disposition: the biological fate of chemicals, 12(4), 437–440. [Link]

-

Alhajj, Z. (2013). How to prepare plasma samples for HPLC analysis?. ResearchGate. [Link]

-

Calderone, V., Baragatti, B., Breschi, M. C., & Martinotti, E. (1999). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. Naunyn-Schmiedeberg's archives of pharmacology, 360(5), 477–487. [Link]

-

Dr. Oracle. (2025). What are the considerations for esmolol (beta blocker) administration?. [Link]

-

Medscape. (n.d.). Brevibloc (esmolol) dosing, indications, interactions, adverse effects, and more. [Link]

-

Flaherty, J. F., Wong, B., LaFollette, G., Warnock, D. G., Hulse, J. D., & Gambertoglio, J. G. (1989). Pharmacokinetics of esmolol and ASL-8123 in renal failure. Clinical Pharmacology & Therapeutics, 45(3), 321-327. [Link]

-

StatPearls. (2023). Esmolol. [Link]

Sources

- 1. Beta 1-adrenoceptor subtype selective antagonism of esmolol and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Pharmacologic antagonism of beta adrenergic blockade in dogs. II. Hemodynamic effects of simultaneous intravenous infusion of isoproterenol and dopamine during chronic propranolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High isoproterenol doses are required to activate beta3-adrenoceptor-mediated functions in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Esmolol, an ultrashort-acting, selective beta 1-adrenoceptor antagonist: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta 1-adrenoceptor subtype selective antagonism of esmolol and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor. | Semantic Scholar [semanticscholar.org]

- 7. Effects of nebivolol, atenolol and propranolol on in vivo cardiovascular and metabolic responses to isoproterenol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reference.medscape.com [reference.medscape.com]

- 9. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of esmolol and ASL-8123 in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Fleeting Beta-Blocker's Offspring: A Technical Guide to the Pharmacokinetics and Renal Excretion of Esmolol Acid

For researchers, scientists, and drug development professionals, understanding the complete lifecycle of a therapeutic agent is paramount. While the parent drug often takes center stage, its metabolites can have their own distinct pharmacokinetic profiles and clinical implications. This is particularly true for esmolol, an ultra-short-acting beta-blocker, and its primary metabolite, esmolol acid. This in-depth technical guide provides a comprehensive exploration of the pharmacokinetics and renal excretion of esmolol acid, offering field-proven insights into its behavior within the human body.

From Parent to Metabolite: The Genesis of Esmolol Acid

Esmolol is a cardioselective beta-1 receptor antagonist administered intravenously when rapid control of ventricular rate is necessary.[1][2] Its therapeutic appeal lies in its remarkably short duration of action, with an elimination half-life of approximately 9 minutes.[3][4] This rapid clearance is not a function of hepatic or renal elimination of the parent drug, but rather extensive and swift metabolism.[3]

Esmolol is hydrolyzed by esterases present in the cytosol of red blood cells, a process that cleaves its ester linkage.[1][4] This metabolic transformation yields two products: esmolol acid (ASL-8123) and methanol.[3][5] Esmolol acid is the primary, albeit pharmacologically weak, metabolite.[3] The amount of methanol produced is comparable to endogenous levels and is not considered clinically significant.[3][4] This efficient, blood-based metabolism means that esmolol's clearance is not dependent on the rate of blood flow to major metabolic organs like the liver or kidneys.[1][4]

Caption: Metabolic conversion of Esmolol to Esmolol Acid and Methanol.

Pharmacokinetic Profile of Esmolol Acid

Once formed, esmolol acid exhibits a pharmacokinetic profile vastly different from its parent compound. Understanding these parameters is crucial for predicting its behavior, especially in specific patient populations.

Physicochemical Properties

| Property | Esmolol | Esmolol Acid | Source |

| Molar Mass | 295.379 g/mol | 281.35 g/mol | [1][6] |

| Protein Binding | ~55% | ~10% | [4][5] |

| LogP | 1.7 | -0.8 | [6][7] |

| pKa | 9.5 | Not specified | [8] |

The lower protein binding of esmolol acid compared to esmolol suggests a larger fraction is available for filtration by the kidneys.[4][5] Its lower LogP value indicates greater water solubility, which is consistent with a compound primarily eliminated via the renal route.[6][7]

Absorption and Distribution

As esmolol acid is a metabolite of intravenously administered esmolol, there is no absorption phase in the traditional sense. Its appearance in the systemic circulation is dependent on the rate of esmolol metabolism. The volume of distribution of esmolol is approximately 3.4 L/kg, while specific data for esmolol acid's volume of distribution is less readily available.[8]

Elimination

The elimination of esmolol acid is the defining feature of its pharmacokinetic profile. Unlike its parent drug, esmolol acid is almost exclusively cleared by the kidneys.[3][9]

-

Half-Life: The elimination half-life of esmolol acid is approximately 3.7 hours, a stark contrast to esmolol's 9-minute half-life.[2][10]

-

Renal Excretion: Studies have shown that approximately 73-88% of an administered esmolol dose is recovered in the urine as esmolol acid within 24 hours.[4][9] Less than 2% of esmolol is excreted unchanged in the urine.[4]

This reliance on renal excretion has significant clinical implications, particularly in patients with impaired kidney function. In individuals with renal failure, the elimination half-life of esmolol acid can be prolonged by as much as tenfold, leading to its accumulation in the plasma.[4][11] However, due to its significantly lower beta-blocking activity (approximately 1/1500th that of esmolol), the clinical consequences of this accumulation are generally considered minimal.[3][12]

Deep Dive into Renal Excretion Mechanisms

The renal handling of a drug or metabolite is a complex interplay of three primary processes: glomerular filtration, tubular secretion, and tubular reabsorption.[13][14] The net excretion is the sum of filtration and secretion minus reabsorption.

Caption: Key processes in the renal excretion of Esmolol Acid.

Glomerular Filtration

Given that esmolol acid has a relatively low molecular weight and is only about 10% bound to plasma proteins, it is freely filtered at the glomerulus.[4][5] This passive process is the primary driver of esmolol acid's entry into the renal tubules. The rate of filtration is directly proportional to the glomerular filtration rate (GFR).

Tubular Secretion

Active tubular secretion involves carrier-mediated transport of substances from the peritubular capillaries into the tubular fluid.[13][15] This process can lead to a renal clearance value that exceeds the GFR.[16] While not definitively established for esmolol acid, the potential for active secretion via organic anion transporters (OATs) or organic cation transporters (OCTs) in the proximal tubule exists, given its chemical structure which contains a carboxylic acid group and a secondary amine.[6][15] Further investigation is warranted to fully elucidate this aspect of its renal handling.

Tubular Reabsorption

Tubular reabsorption is the process by which substances are transported from the tubular fluid back into the systemic circulation.[17] For weak acids and bases, the extent of passive reabsorption is influenced by the pH of the tubular fluid and the pKa of the compound.[16] As a carboxylic acid, esmolol acid's degree of ionization will change with urinary pH.[6] In an acidic urine, a greater proportion of esmolol acid would be in its non-ionized, more lipid-soluble form, which could favor passive reabsorption.[16] However, its overall high water solubility and the typical efficiency of its excretion suggest that tubular reabsorption is likely a minor component of its disposition.

Methodologies for Studying Esmolol Acid Pharmacokinetics and Renal Excretion

A robust understanding of a metabolite's behavior is built upon well-designed and executed experimental protocols.

Experimental Protocol for a Human Pharmacokinetic Study

-

Subject Recruitment: Enroll a cohort of healthy volunteers, with a separate cohort of patients with varying degrees of renal impairment for a comparative analysis.[18][19]

-

Drug Administration: Administer a therapeutic dose of esmolol via a controlled intravenous infusion.[3]

-

Sample Collection:

-

Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-infusion, during infusion at steady-state, and at multiple time points post-infusion) to capture the formation and elimination phases of esmolol acid.[19]

-

Urine Collection: Collect total urine output at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) post-infusion to determine the cumulative amount of esmolol acid excreted.[9]

-

-

Sample Processing and Analysis:

-

Separate plasma from blood samples.

-

Quantify the concentrations of esmolol and esmolol acid in plasma and urine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[20][21][22]

-

-

Pharmacokinetic Analysis:

-

Utilize non-compartmental analysis to determine key pharmacokinetic parameters for esmolol acid, including:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Total body clearance (CL)

-

Renal clearance (CLr)

-

-

Calculate renal clearance using the formula: CLr = (Amount of esmolol acid excreted in urine) / (AUC of esmolol acid in plasma).[16]

-

Analytical Method Validation

Any analytical method used for quantification must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA).[23][24] Key validation parameters include:

-

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity: The range over which the assay response is directly proportional to the analyte concentration.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion and Future Directions

The journey of esmolol acid, from its rapid formation in the bloodstream to its methodical elimination by the kidneys, provides a compelling case study in metabolite pharmacokinetics. While its pharmacological activity is minimal, its distinct pharmacokinetic profile, characterized by a prolonged half-life and near-complete reliance on renal excretion, necessitates careful consideration, particularly in the context of renal impairment.

Future research should aim to definitively characterize the role of active transport mechanisms in the tubular secretion of esmolol acid. Investigating potential drug-drug interactions at the level of renal transporters could also provide valuable insights for optimizing therapeutic strategies in complex clinical scenarios. A comprehensive understanding of esmolol acid's disposition not only completes the story of its parent drug but also reinforces the critical importance of metabolite kinetics in modern drug development and personalized medicine.

References

-

Esmolol - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Esmolol - Wikipedia. (n.d.). Retrieved from [Link]

-

Wieters, D. C., & D'Arcy, P. F. (1987). Esmolol. A review of its therapeutic efficacy and pharmacokinetic characteristics. Drugs, 34(5), 563-584. Retrieved from [Link]

-

Clinical pharmacology and pharmacokinetics | European Medicines Agency. (n.d.). Retrieved from [Link]

-

Pharmacology of Esmolol ; Overview, Pharmacokinetics, Uses, Mechanism of action, Safety. (2024, November 3). Retrieved from [Link]

-

Esmolol Hydrochloride Injection - DailyMed. (n.d.). Retrieved from [Link]

-

Esmolol acid | C15H23NO4 | CID 133620 - PubChem. (n.d.). Retrieved from [Link]

-

Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency. (2015, February 1). Retrieved from [Link]

-

Flaherty, J. F., Wong, B., La Follette, G., Warnock, D. G., Hulse, J. D., & Gambertoglio, J. G. (1989). Pharmacokinetics of esmolol and ASL-8123 in renal failure. Clinical pharmacology and therapeutics, 45(3), 321–327. Retrieved from [Link]

-

Jørgensen, L., Holford, N. H. G., & Dalhoff, K. (2021). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: pharmacometrics & systems pharmacology, 10(4), 300–313. Retrieved from [Link]

-

Clinical Pharmacokinetic Studies of Pharmaceuticals. (n.d.). Retrieved from [Link]

-

Esmolol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]

-

Tang, Y. H., He, Y., Yao, T. W., & Zeng, S. (2004). Simultaneous determination of the enantiomers of esmolol and its acid metabolite in human plasma by reversed phase liquid chromatography with solid-phase extraction. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 805(2), 249–254. Retrieved from [Link]

-

Esmolol | Deranged Physiology. (n.d.). Retrieved from [Link]

-

Esmolol hydrochloride – kdc. (n.d.). Retrieved from [Link]

-

Achari, R., Drissel, D., Matier, W. L., & Hulse, J. D. (1986). Metabolism and urinary excretion of esmolol in humans. Journal of clinical pharmacology, 26(1), 44–47. Retrieved from [Link]

-

Atkinson, A. J., Jr, & Kushner, I. (1981). Measurement of renal function during drug development. British journal of clinical pharmacology, 11 Suppl 1(Suppl 1), 87S–94S. Retrieved from [Link]

-

Fang, L., Bykowski-Jurkiewicz, C., Sarver, J. G., & Erhardt, P. W. (2010). Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(26), 2449–2452. Retrieved from [Link]

-

Esmolol - WikiAnesthesia. (2023, May 31). Retrieved from [Link]

-

Esmolol | C16H25NO4 | CID 59768 - PubChem. (n.d.). Retrieved from [Link]

-

Brevibloc (esmolol) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved from [Link]

-

Sravani, G., Sankar, D. G., & Kumar, A. P. (2014). Extractive spectrophotometric Methods for Determination of Esmolol Hydrochloride Using Acidic Triphenylmethane Dyes. Asian Journal of Research in Chemistry, 7(2), 159-163. Retrieved from [Link]

-

(R)-Esmolol Acid | C15H23NO4 | CID 71316427 - PubChem. (n.d.). Retrieved from [Link]

-

Kanithi, V. D., Bonthu, S., & Kumar, D. (2021). Development, validation and characterization of RP-HPLC stability-indicating method for the quantitative analysis of two impurities in Esmolol hydrochloride and its stress degradants. International Journal of Pharmaceutical Sciences and Research, 12(11), 6016-6027. Retrieved from [Link]

-

Lee, Y. C., Baaske, D. M., & Alam, A. S. (1984). High-performance liquid chromatographic method for the determination of esmolol hydrochloride. Journal of pharmaceutical sciences, 73(11), 1660–1661. Retrieved from [Link]

-

FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA - ECA Academy. (n.d.). Retrieved from [Link]

-

Masereeuw, R., & Russel, F. G. (2001). Mechanisms and clinical implications of renal drug excretion. Drug metabolism reviews, 33(3-4), 299–351. Retrieved from [Link]

-

Esmolol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

-

Renal drug excretion | PPTX. (n.d.). Retrieved from [Link]

-

Measurement of the renal clearance of drugs. (1979). British journal of clinical pharmacology, 7(6), 761–770. Retrieved from [Link]

-

Development of mechanisms for drug excretion. (n.d.). Retrieved from [Link]

-

Renal Transport Mechanisms: NaCl and Water Reabsorption Along the Nephron. (2024, March 8). Retrieved from [Link]

-

Yin, J., & Wang, J. (2016). Renal drug transporters and their significance in drug-drug interactions. Acta pharmaceutica Sinica. B, 6(5), 363–373. Retrieved from [Link]

-

Secondary active transport in the nephron (video) - Khan Academy. (n.d.). Retrieved from [Link]

-

Secondary active secretion | counter transport | Renal system physiology lecture 85. (2023, July 15). Retrieved from [Link]

-

Tubular Reabsorption | Anatomy and Physiology II. (n.d.). Retrieved from [Link]

Sources

- 1. Esmolol - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Esmolol. A review of its therapeutic efficacy and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Esmolol Hydrochloride Injection [dailymed.nlm.nih.gov]

- 5. Esmolol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Esmolol acid | C15H23NO4 | CID 133620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Esmolol | C16H25NO4 | CID 59768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Metabolism and urinary excretion of esmolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of esmolol and ASL-8123 in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Renal drug excretion | PPTX [slideshare.net]

- 15. Renal drug transporters and their significance in drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of renal function during drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tubular Reabsorption | Anatomy and Physiology II [courses.lumenlearning.com]

- 18. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nihs.go.jp [nihs.go.jp]

- 20. Simultaneous determination of the enantiomers of esmolol and its acid metabolite in human plasma by reversed phase liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. High-performance liquid chromatographic method for the determination of esmolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]

- 24. FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA - ECA Academy [gmp-compliance.org]

Esmolol Acid: A Critical Impurity in Esmolol Formulations - An In-depth Technical Guide

Introduction

Esmolol, a cardioselective beta-1 receptor blocker, is a cornerstone in the acute management of cardiovascular disorders due to its rapid onset and short duration of action.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure, specifically the labile methyl ester group that allows for rapid hydrolysis by red blood cell esterases to an inactive acid metabolite and methanol.[1][3][4][5] This primary metabolic pathway, while beneficial in a clinical setting, also represents a significant challenge in the pharmaceutical formulation and stability of Esmolol. The hydrolysis product, 3-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}propanoic acid, commonly known as Esmolol Acid, is a principal degradation impurity that can compromise the quality, safety, and efficacy of Esmolol drug products.[2][]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the formation, identification, and control of Esmolol Acid in Esmolol formulations. It delves into the mechanistic pathways of its formation, outlines robust analytical methodologies for its detection and quantification, and discusses the regulatory landscape governing its acceptable limits.

Formation of Esmolol Acid: A Mechanistic Perspective

The chemical stability of Esmolol is inherently limited by its ester functionality, which is susceptible to hydrolysis. This degradation can occur both in vivo through enzymatic action and in vitro during manufacturing, storage, or administration of the drug product.

Hydrolytic Degradation Pathway

The primary mechanism for the formation of Esmolol Acid is the hydrolysis of the methyl ester group of the Esmolol molecule. This reaction can be catalyzed by both acid and base.[] The presence of moisture is a critical factor in this degradation pathway. The stability of Esmolol in aqueous solutions is significantly influenced by pH, with degradation rates increasing in both acidic and basic conditions.[7]

Caption: Hydrolytic degradation of Esmolol to Esmolol Acid and Methanol.

Influence of Environmental Factors

Beyond pH and moisture, other environmental factors can accelerate the degradation of Esmolol to Esmolol Acid. These include:

-

Temperature: Elevated temperatures can increase the rate of hydrolysis. Therefore, proper storage conditions are crucial to maintain the stability of Esmolol formulations.[]

-

Light: Exposure to light has been shown to promote the degradation of Esmolol, leading to the formation of Esmolol Acid among other impurities.[]

Regulatory Framework and Acceptance Criteria

The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is strictly regulated by international bodies such as the International Council for Harmonisation (ICH).[8][9] The ICH guidelines Q3A and Q3B provide a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances and new drug products, respectively.[8]

For Esmolol Hydrochloride, the United States Pharmacopeia (USP) provides a monograph that outlines the acceptance criteria for various impurities, including Esmolol Acid.

| Impurity Name | Acceptance Criteria (USP-NF) |

| Esmolol free acid | Not More Than (NMT) 0.4% |

| Esmolol dimer | NMT 0.5% |

| Esmolol Isopropyl amide analog | NMT 0.25% |

| Total impurities | NMT 1.0% |

| Table 1: Acceptance criteria for Esmolol impurities as per the USP-NF.[9][10] |

Analytical Methodologies for Impurity Profiling

A robust, stability-indicating analytical method is essential for the accurate detection and quantification of Esmolol Acid in Esmolol formulations. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Principle of the Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. For Esmolol, this means the HPLC method must be able to separate the Esmolol peak from the Esmolol Acid peak and any other potential impurities with adequate resolution.

Experimental Protocol: Validated RP-HPLC Method

The following protocol is based on a validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the determination of Esmolol and its impurities.[2][8]

1. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: 0.01N Potassium dihydrogen orthophosphate in water (pH adjusted to 4.8) |

| Gradient | Isocratic or Gradient (as optimized for separation) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 221 nm |

| Injection Volume | 10 µL |

| Run Time | 12 min |

Table 2: Recommended RP-HPLC chromatographic conditions.

2. Preparation of Solutions:

-

Mobile Phase B (Aqueous): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in water to achieve a 0.01N concentration. Adjust the pH to 4.8 using a suitable acid or base (e.g., phosphoric acid).

-

Mobile Phase A (Organic): Acetonitrile.

-

Diluent: A suitable mixture of the mobile phase components.

-

Standard Solution: Accurately weigh and dissolve a known amount of Esmolol Hydrochloride reference standard and Esmolol Acid reference standard in the diluent to prepare a standard solution of known concentration.

-

Sample Solution: Prepare the Esmolol formulation to be tested by diluting it with the diluent to a suitable concentration within the linear range of the method.

3. System Suitability:

Before sample analysis, inject the standard solution to verify the performance of the chromatographic system. Key system suitability parameters include:

-

Resolution: The resolution between the Esmolol and Esmolol Acid peaks should be greater than 2.0.

-

Tailing Factor: The tailing factor for the Esmolol peak should be less than 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.

4. Analysis and Calculation:

Inject the sample solution and record the chromatogram. Identify the peaks for Esmolol and Esmolol Acid based on their retention times compared to the standard solution. The amount of Esmolol Acid can be calculated using the peak area response and the concentration of the reference standard.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Esmolol | C16H25NO4 | CID 59768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Esmolol Impurities | SynZeal [synzeal.com]

- 5. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemexpress.cn [chemexpress.cn]

- 8. ijpsr.com [ijpsr.com]

- 9. Esmolol Hydrochloride | USP-NF [uspnf.com]

- 10. trungtamthuoc.com [trungtamthuoc.com]

The Pivotal Role of Esmolol Acid in the Ultra-Short Action of Esmolol: A Technical Guide

This in-depth technical guide explores the critical role of esmolol acid in the degradation pathways of esmolol, a cornerstone beta-blocker in acute care medicine. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive understanding of the metabolic fate of esmolol, the enzymatic processes governing its rapid inactivation, and the analytical methodologies essential for its study.

Introduction: The Clinical Imperative for Rapidly Titratable Beta-Blockade

Esmolol is a cardioselective beta-1 adrenergic receptor antagonist distinguished by its remarkably rapid onset and very short duration of action.[1][2] This unique pharmacokinetic profile makes it an invaluable tool in critical care and perioperative settings, where precise and rapid control of heart rate and blood pressure is paramount.[3][4] The clinical utility of esmolol is intrinsically linked to its metabolic pathway, which is dominated by its conversion to an inactive metabolite, esmolol acid. Understanding the dynamics of this degradation is fundamental to its safe and effective use.

The Esmolol Degradation Pathway: A Symphony of Enzymatic Hydrolysis

The therapeutic action of esmolol is terminated swiftly through enzymatic hydrolysis of its ester linkage.[1][5] This process is primarily mediated by esterases present in the cytosol of red blood cells.[5][6][7] The result of this rapid biotransformation is the formation of esmolol acid, also known as ASL-8123, and methanol.[7][8][9]

The Key Player: Red Blood Cell Esterases

While initially attributed broadly to red blood cell esterases, further research has elucidated the specific enzymes involved.[10][11] Studies have shown that human carboxylesterase 1 (hCE1) is a major enzyme responsible for esmolol hydrolysis in both white blood cells and the liver.[10][11] Acyl protein thioesterase 1 (APT1) has also been implicated in the cytosolic hydrolysis of esmolol in the liver.[10][11] It is noteworthy that plasma cholinesterases do not play a significant role in this metabolic process.[1]

The high concentration of these esterases in the blood ensures that esmolol is rapidly metabolized, with a half-life of approximately 9 minutes.[3][12] This rapid clearance is independent of hepatic or renal function, a crucial clinical consideration.[3][13]

The End Product: Esmolol Acid (ASL-8123)

The primary metabolite, esmolol acid, is pharmacologically inactive, exhibiting 1,500-fold less beta-blocking activity than the parent compound.[3] This decisive inactivation step is central to the safety profile of esmolol, allowing for its effects to be quickly terminated by discontinuing the infusion. Unlike esmolol, which is cleared metabolically, esmolol acid is eliminated from the body primarily through renal excretion.[3][14] The elimination half-life of esmolol acid is longer than that of esmolol, at approximately 3.7 hours.[12]

Pharmacokinetic Profile: A Tale of Two Molecules

The distinct pharmacokinetic properties of esmolol and its acid metabolite underscore the drug's unique clinical applicability.

| Parameter | Esmolol | Esmolol Acid (ASL-8123) | Reference(s) |

| Mechanism of Elimination | Enzymatic hydrolysis in blood | Renal excretion | [3][14] |

| Elimination Half-life | ~9 minutes | ~3.7 hours | [3][12] |

| Pharmacological Activity | Active β-blocker | Inactive | [3][5] |

| Plasma Protein Binding | ~55% | ~10% | [8] |

Analytical Methodologies for Studying Esmolol Degradation

Accurate quantification of esmolol and esmolol acid in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Experimental Protocol: Quantification of Esmolol and Esmolol Acid in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous determination of esmolol and esmolol acid.

1. Sample Preparation (Solid-Phase Extraction):

- To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of esmolol or a structurally similar compound).

- Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

- Load the plasma sample onto the SPE cartridge.

- Wash the cartridge with a weak organic solvent to remove interferences.

- Elute esmolol and esmolol acid with a stronger organic solvent (e.g., methylene chloride or a mixture containing methanol).[15]

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Chromatographic Separation:

- Column: A C18 reversed-phase column is typically used.[16]

- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][15]

- Flow Rate: Typically in the range of 0.2-0.5 mL/min.

- Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in positive ion mode.

- Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for esmolol, esmolol acid, and the internal standard are monitored.

3. Data Analysis:

- Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

- Determine the concentrations of esmolol and esmolol acid in the plasma samples by interpolating their peak area ratios from the respective calibration curves.

Clinical and Research Implications